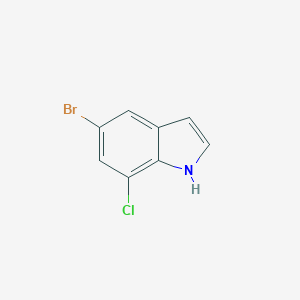
5-ブロモ-7-クロロ-1H-インドール
概要
説明
5-bromo-7-chloro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals due to their diverse biological properties . The compound 5-bromo-7-chloro-1H-indole is characterized by the presence of bromine and chlorine atoms at the 5th and 7th positions of the indole ring, respectively.
科学的研究の応用
5-bromo-7-chloro-1H-indole has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
5-Bromo-7-Chloro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
生化学分析
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, enzymes, and proteins . For instance, 7-bromoindole, a related compound, has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The presence of bromine in the indole skeleton at the C-5 position has been reported to result in a partial increase in anticancer activity on leukemia cell lines .
Dosage Effects in Animal Models
Indole derivatives have been shown to have diverse biological activities, suggesting potential therapeutic possibilities .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Indole derivatives are known to have diverse biological activities, suggesting they may localize to various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method includes the following steps :
Dissolution of Indole: Indole is dissolved in alcoholic organic solvents.
Addition of Sodium or Potassium Hydrogensulfite: An aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite is added, and the reaction is allowed to proceed for 15 to 20 hours.
Filtration and Drying: The reaction solution is filtered, washed, and dried to obtain an intermediate.
Acetylation: The intermediate is mixed with acetic anhydride and heated to 68-75°C for 2 to 3 hours.
Bromination: The intermediate is dissolved in water, and bromine is added at 0-5°C. The reaction is maintained for 1 to 3 hours, followed by further reaction at room temperature for 1 to 2 hours.
Final Steps: The reaction mixture is treated with sodium or potassium hydroxide, refluxed, cooled, and filtered to obtain the final product.
Industrial Production Methods
Industrial production methods for 5-bromo-7-chloro-1H-indole may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5-bromo-7-chloro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
類似化合物との比較
Similar Compounds
- 5-bromo-6-chloro-1H-indole
- 5-fluoro-7-chloro-1H-indole
- 5-bromo-1H-indazole
Uniqueness
5-bromo-7-chloro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions on the indole ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
5-bromo-7-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOYBSYOOJMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444060 | |
| Record name | 5-bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180623-89-6 | |
| Record name | 5-bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

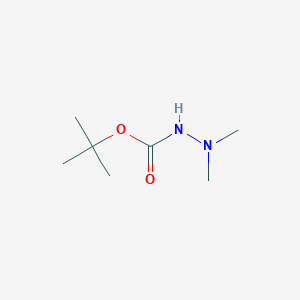
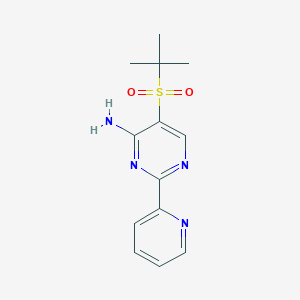
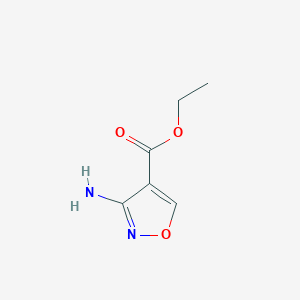
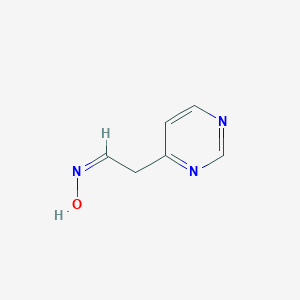
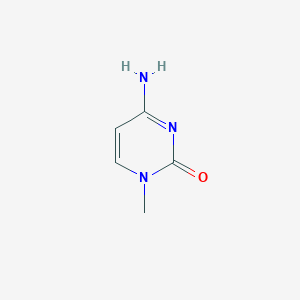
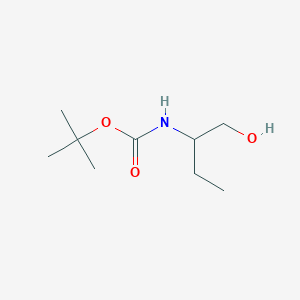
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
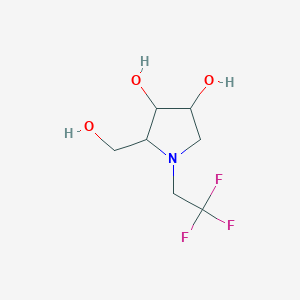
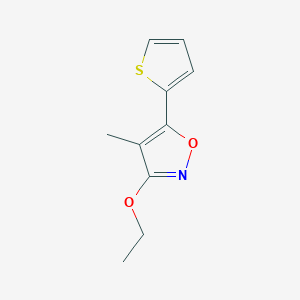
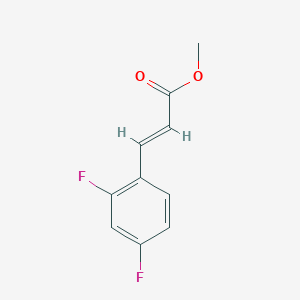
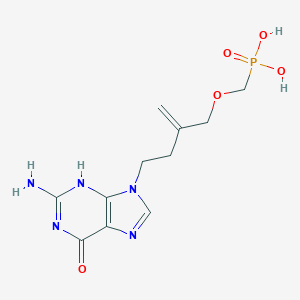
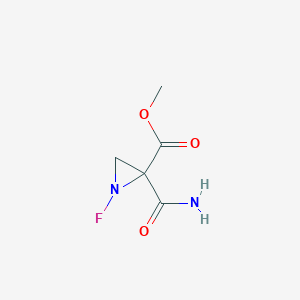
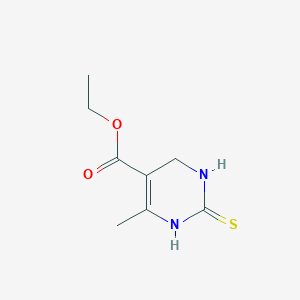
![2-Methyl-5-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B66042.png)
